Drnflrfamide

Neuromodulation Synaptic Transmission Crustacean Neurobiology

Drnflrfamide (also known as DF2, sequence DRNFLRFamide) is an endogenous heptapeptide neurohormone isolated from the pericardial organs of the crayfish *Procambarus clarkii*. It belongs to the FMRFamide-related peptide (FaRP) family, characterized by a conserved C-terminal RFamide motif that is critical for receptor binding and biological activity.

Molecular Formula C44H67N15O10
Molecular Weight 966.1 g/mol
Cat. No. B12107887
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDrnflrfamide
Molecular FormulaC44H67N15O10
Molecular Weight966.1 g/mol
Structural Identifiers
SMILESCC(C)CC(C(=O)NC(CCCN=C(N)N)C(=O)NC(CC1=CC=CC=C1)C(=O)N)NC(=O)C(CC2=CC=CC=C2)NC(=O)C(CC(=O)N)NC(=O)C(CCCN=C(N)N)NC(=O)C(CC(=O)O)N
InChIInChI=1S/C44H67N15O10/c1-24(2)19-31(40(67)55-29(16-10-18-53-44(50)51)38(65)56-30(36(47)63)20-25-11-5-3-6-12-25)57-41(68)32(21-26-13-7-4-8-14-26)58-42(69)33(23-34(46)60)59-39(66)28(15-9-17-52-43(48)49)54-37(64)27(45)22-35(61)62/h3-8,11-14,24,27-33H,9-10,15-23,45H2,1-2H3,(H2,46,60)(H2,47,63)(H,54,64)(H,55,67)(H,56,65)(H,57,68)(H,58,69)(H,59,66)(H,61,62)(H4,48,49,52)(H4,50,51,53)
InChIKeyDWSQPUHNGRSXSJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Drnflrfamide (DF2): Crustacean FMRFamide-Like Neuropeptide for Neuromodulation Research


Drnflrfamide (also known as DF2, sequence DRNFLRFamide) is an endogenous heptapeptide neurohormone isolated from the pericardial organs of the crayfish *Procambarus clarkii* [1]. It belongs to the FMRFamide-related peptide (FaRP) family, characterized by a conserved C-terminal RFamide motif that is critical for receptor binding and biological activity [2]. DF2 functions as a multifunctional neuromodulator, enhancing synaptic transmission at neuromuscular junctions and eliciting cardioexcitatory effects in crustacean models [3].

Why Drnflrfamide Cannot Be Substituted with Generic FMRFamide Analogs


The FMRFamide-related peptide family exhibits profound functional divergence despite sharing a conserved C-terminal RFamide motif. Drnflrfamide's specific N-terminal extension (DRN-) confers unique pharmacological properties that distinguish it from simpler analogs like FMRFamide and FLRFamide. For instance, while FMRFamide and FLRFamide act as potent excitants on molluscan hearts at thresholds of ~100 nM, DNFLRFamide (a close structural variant) acts as a potent inhibitory peptide, demonstrating that subtle N-terminal sequence variations can invert physiological responses [1]. Additionally, Drnflrfamide operates through a distinct intracellular signaling cascade involving Ca²⁺/calmodulin-dependent kinase, protein kinase C, and cyclic nucleotides [2], whereas other FaRPs may couple to different G-protein pathways or ion channels. These differences in potency, signaling, and even direction of effect (excitation vs. inhibition) mean that substituting Drnflrfamide with a generic FaRP will yield non-equivalent and potentially confounding experimental results.

Drnflrfamide: Quantified Differentiation from Closest Analogs


DF2 Elicits Postsynaptic Depolarization, a Feature Absent in NRNFLRFamide (NF1)

In the crustacean *Idotea emarginata*, Drnflrfamide (DF2) acts through a dual pre- and postsynaptic mechanism. Critically, it depolarizes muscle fibers by approximately 10 mV [1]. This postsynaptic action contrasts with its closest in-class analog, NRNFLRFamide (NF1), which is co-isolated from the same tissue but for which no such postsynaptic depolarization has been reported; NF1's effects appear to be predominantly presynaptic [2].

Neuromodulation Synaptic Transmission Crustacean Neurobiology

DF2 Potentiates Muscle Contractions with an EC50 of 40 nM in Crustacean Preparations

Drnflrfamide (DF2) potentiates evoked extensor muscle contractions and increases the amplitude of high K⁺ contractures in a dose-dependent manner, with an EC50 value of 40 nM [1]. This provides a well-defined potency benchmark for experimental design. In contrast, the classical tetrapeptide FMRFamide exhibits significantly lower potency in analogous crustacean cardiac assays, with a threshold for cardioexcitation around 100 nM [2].

Muscle Physiology Dose-Response Crustacean Neurobiology

DF2 Induces a Long-Lasting Synaptic Enhancement (146 ± 12%) Mediated by a Distinct Kinase Cascade

A 15-20 minute application of 200 nM DF2 at the crayfish deep abdominal extensor neuromuscular junction elicits a robust and long-lasting increase in excitatory postsynaptic potential (EPSP) amplitude, averaging 146 ± 12% (n=44) [1]. This enhancement is mechanistically distinct, requiring the sequential action of Ca²⁺/calmodulin-dependent kinase (for initiation) and protein kinase C (for maintenance) [2], as well as cAMP and cGMP signaling [3]. While other FaRPs like F1 and F2 also enhance synaptic transmission, the specific quantitative increase and the defined kinase cascade provide a unique experimental fingerprint for DF2.

Synaptic Plasticity Long-Term Potentiation Signal Transduction

DF2 Exhibits Inverse Temperature-Dependent Efficacy, Enhancing Synaptic Transmission More Potently at Lower Temperatures

DF2 displays a unique physiological property: it becomes more effective at increasing excitatory junctional potential (EJP) amplitude as temperature decreases. When temperature is lowered from 20°C to 8°C, basal EJP size decreases, yet DF2's ability to enhance EJP amplitude is significantly augmented [1]. This contrasts with the typical temperature dependence of enzymatic or receptor-mediated processes, which generally slow at lower temperatures. This property is also observed when transmitter output is reduced by lowering extracellular Ca²⁺/Mg²⁺ ratio, suggesting DF2 acts as a compensatory modulator when synaptic efficacy is low [1].

Temperature Dependence Synaptic Modulation Environmental Physiology

DF2 is a Potent Inhibitory Peptide in Molluscan Heart, in Contrast to Excitatory FMRFamide and FLRFamide

In the isolated heart of the giant African snail (*Achatina fulica*), DF2 acts as a potent inhibitory peptide, decreasing heart rate and contraction amplitude [1]. This effect is qualitatively opposite to that of FMRFamide, FLRFamide, and SDPNFLRFamide, which are all potent excitants in the same preparation [1]. This functional switch is attributed to the N-terminal extension, as DNFLRFamide (a close variant) is also a potent inhibitor, whereas the core tetrapeptides are excitatory [1].

Cardiac Pharmacology Invertebrate Physiology Peptide SAR

DF2 Lacks Tonus Effects on Gut Circular Muscle, Differentiating It from Proctolin

In isolated crayfish hindgut preparations, both DF2 and the neuropeptide proctolin enhance the frequency and amplitude of spontaneous rapid contractions. However, proctolin also induces a slow contraction that increases overall gut tonus, an effect completely absent with DF2 [1]. This indicates that DF2 selectively modulates phasic contractions without affecting tonic muscle tone, a distinction that is critical for researchers studying specific aspects of visceral muscle control.

Visceral Muscle Gut Motility Crustacean Physiology

Validated Research Applications for Drnflrfamide Based on Quantitative Evidence


Dissecting Pre- vs. Postsynaptic Mechanisms of Neuromodulation

DF2's dual pre- and postsynaptic actions, including a quantifiable ~10 mV postsynaptic depolarization in *Idotea* muscle fibers [1], make it an ideal probe for distinguishing between presynaptic transmitter release modulation and direct postsynaptic effects on muscle excitability. This is particularly valuable in comparative studies with NF1, which lacks the postsynaptic depolarization component, allowing researchers to isolate specific cellular targets of FaRP signaling.

Modeling Long-Term Synaptic Plasticity and Intracellular Kinase Cascades

The well-characterized, long-lasting 146% enhancement of EPSP amplitude by 200 nM DF2, and its dependence on CaM kinase, PKC, and cyclic nucleotides [2][3], provides a robust and reproducible model for studying the molecular mechanisms of neuropeptide-induced synaptic plasticity. This system is ideal for pharmacological dissection of kinase pathways and for screening modulators of synaptic strength.

Investigating Temperature-Compensatory Neuromodulation in Poikilotherms

DF2's unique property of being more effective at lower temperatures (8°C vs. 20°C) [4] makes it a critical tool for research into how neural circuits maintain function across varying thermal environments. It serves as a model neurohormone for studying the cellular and molecular basis of temperature compensation at the synapse.

Functional Dissection of Cardiac and Visceral Muscle Regulation

DF2's potent inhibitory effect on molluscan heart [5] and its selective enhancement of phasic gut contractions without affecting tonus (unlike proctolin) [6] make it a precise tool for studying peptidergic control of visceral muscle. It enables researchers to dissect the neural control of rhythmic contractions vs. tonic muscle state in both cardiac and gastrointestinal models.

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